

Development of Pegnivacogin Halted Due to Severe Allergic Reactions

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Compound of Interest		
Compound Name:	Pegnivacogin	
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Basking Ridge, NJ - The clinical development of **pegnivacogin**, a novel anticoagulant, was permanently discontinued following the early termination of the Phase 3 REGULATE-PCI clinical trial. The decision was prompted by an unacceptably high rate of severe allergic reactions observed in patients receiving the drug.[1][2][3]

Pegnivacogin, an RNA aptamer that inhibits Factor IXa, was being developed as part of the REG1 anticoagulation system, which also included its complementary reversal agent, anivamersen.[4][5][6] The system was designed to offer a controllable and reversible anticoagulant effect for patients undergoing percutaneous coronary intervention (PCI).[5][7]

The pivotal REGULATE-PCI trial, a large-scale, randomized, open-label study, was designed to demonstrate the superiority of the REG1 system over bivalirudin in patients undergoing PCI.[1] [7][8] However, the trial was terminated prematurely after enrolling approximately 3,232 of the planned 13,200 patients due to the concerning safety signal of severe allergic reactions.[1][2] [9]

Technical Support Center: Pegnivacogin Development Program

This technical support center provides detailed information for researchers, scientists, and drug development professionals regarding the discontinuation of the **pegnivacogin** development program.



Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of pegnivacogin's development?

A1: The primary reason for halting the development of **pegnivacogin** was the occurrence of severe allergic reactions in patients participating in the Phase 3 REGULATE-PCI trial.[1][2][3] A data and safety monitoring board observed a frequency and severity of these events that led to the recommendation to permanently stop patient enrollment.[3]

Q2: Were there any earlier indications of potential allergic reactions?

A2: Yes, the Phase 2b RADAR trial had previously reported allergic-like reactions in a small number of patients shortly after the administration of **pegnivacogin**.[4][5] While the overall results of the RADAR trial were initially seen as positive, these early safety signals were a precursor to the more significant findings in the Phase 3 trial.[5]

Q3: How did the efficacy of the REG1 system compare to the standard of care in the REGULATE-PCI trial before its termination?

A3: Due to the early termination of the REGULATE-PCI trial, the statistical power to definitively assess the primary efficacy endpoint was limited.[1] The available data showed no significant difference in the composite primary endpoint (all-cause death, myocardial infarction, stroke, and unplanned target lesion revascularization) between the REG1 group and the bivalirudin group.[1][9]

Q4: What was the mechanism of action for the REG1 anticoagulation system?

A4: The REG1 system was a two-component anticoagulation system. It consisted of:

- Pegnivacogin (RB006): A single-stranded RNA aptamer that specifically binds to and inhibits the activity of Factor IXa, a key component of the intrinsic pathway of the coagulation cascade.[4][10]
- Anivamersen (RB007): A complementary oligonucleotide that acts as a specific reversal agent. Anivamersen binds to **pegnivacogin**, neutralizing its anticoagulant effect and allowing for controlled reversal of anticoagulation.[5][6]



Troubleshooting Guide

Issue: Unexpected severe allergic or anaphylactic reactions observed in preclinical or earlyphase clinical studies with aptamer-based therapeutics.

Potential Cause: The PEGylated nature of the aptamer or other components of the formulation could be a contributing factor to immunogenic responses. Anti-PEG antibodies have been shown to potentially inhibit the activity of PEGylated aptamers.[10]

Troubleshooting Steps:

- Immunogenicity Assessment: Conduct thorough preclinical and early clinical immunogenicity testing to evaluate the potential for anti-drug antibodies (ADAs), including anti-PEG antibodies.
- Formulation Analysis: Investigate different formulations to minimize the potential for allergic reactions. This could include exploring alternative PEGylation strategies or non-PEGylated aptamers.
- Patient Screening: In clinical trials, consider implementing screening for pre-existing anti-PEG antibodies in the patient population.
- Monitoring: Implement rigorous monitoring for any signs of allergic reactions in early-phase trials, with clear protocols for management.

Quantitative Data Summary

The following tables summarize the key quantitative data from the REGULATE-PCI and RADAR clinical trials.

Table 1: Incidence of Severe Allergic Reactions in the REGULATE-PCI Trial

Treatment Group	Number of Patients	Severe Allergic Reactions	Incidence Rate
REG1 (Pegnivacogin)	1605	10	0.6%
Bivalirudin	1601	1	<0.1%



Data sourced from the prematurely terminated REGULATE-PCI trial.[1][9]

Table 2: Primary Efficacy and Safety Outcomes of the REGULATE-PCI Trial

Outcome	REG1 (n=1616)	Bivalirudin (n=1616)	Odds Ratio (95% CI)	p-value
Primary Efficacy Endpoint				
Composite of death, MI, stroke, unplanned TLR (by Day 3)	108 (6.7%)	103 (6.4%)	1.05 (0.80-1.39)	0.72
Principal Safety Endpoint				
Major Bleeding	7 (<1%)	2 (<1%)	3.49 (0.73-16.82)	0.10
Major or Minor Bleeding	104 (6.4%)	65 (4.0%)	1.64 (1.19-2.25)	0.002

MI: Myocardial Infarction, TLR: Target Lesion Revascularization. Data reflects the intention-to-treat population.[1]

Table 3: Bleeding Rates in the RADAR Phase 2b Trial (30-Day Follow-up)

Treatment Group (Pegnivacogin with Anivamersen Reversal)	Major Modified ACUITY Bleeding Rates	Total Bleeding Rates
25% Reversal	18%	68%
50% Reversal	12%	39%
75% Reversal	9%	35%
100% Reversal	7%	34%
Heparin (Control)	11%	38%



Data from the RADAR Phase 2b trial in patients with Acute Coronary Syndromes undergoing PCI.[11]

Experimental Protocols

REGULATE-PCI Trial (Phase 3)

- Study Design: A randomized, open-label, active-controlled, multicenter, superiority trial.[1]
- Patient Population: Patients undergoing percutaneous coronary intervention (PCI). Exclusion criteria included ST-segment elevation myocardial infarction (STEMI) within 48 hours.[1][2]
- Treatment Arms:
 - REG1 Arm: Patients received a 1 mg/kg bolus of pegnivacogin, aiming for >99% Factor
 IXa inhibition, followed by 80% reversal with anivamersen after the PCI procedure.[1]
 - Bivalirudin Arm (Active Control): Patients received a standard regimen of bivalirudin.
- Primary Efficacy Endpoint: A composite of all-cause death, myocardial infarction, stroke, and unplanned target lesion revascularization by day 3 after randomization.[1][9]
- Principal Safety Endpoint: Major bleeding.[1][9]

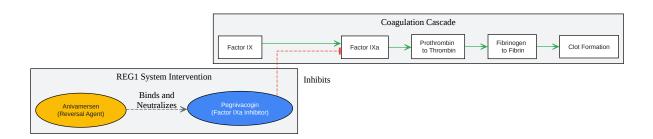
RADAR Trial (Phase 2b)

- Study Design: A randomized, partially blinded, active-controlled study.[12]
- Patient Population: Patients with non-ST-elevation acute coronary syndromes (NSTE-ACS) scheduled for early cardiac catheterization.[5][12]
- Treatment Arms:
 - REG1 Arms: Patients were randomized to receive pegnivacogin (1 mg/kg) with varying degrees of reversal using anivamersen (25%, 50%, 75%, or 100%).[11][12]
 - Heparin Arm (Active Control): Patients received unfractionated heparin.[11]



- Primary Endpoint: Total ACUITY bleeding through 30 days.[12]
- Secondary Endpoints: Included major bleeding and a composite of death, myocardial infarction, urgent target vessel revascularization, or recurrent ischemia.[5][12]

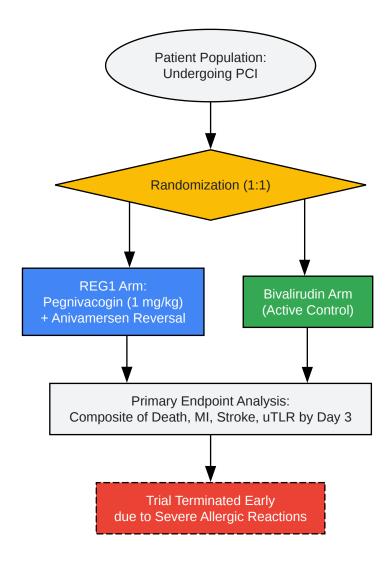
Visualizations



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Caption: Mechanism of action of the REG1 system.





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Caption: Workflow of the REGULATE-PCI clinical trial.

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